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Compound of Interest

Compound Name: Methyl 5-hydroxypentanoate

Cat. No.: B032872

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-hydroxypentanoate is a bifunctional organic compound of significant interest in
chemical synthesis, particularly as a versatile building block in the preparation of more complex
molecules. Its structure, incorporating both a hydroxyl group and a methyl ester, allows for a
wide range of chemical transformations, making it a valuable intermediate in various synthetic
endeavors, including the development of new therapeutic agents. This technical guide provides
a comprehensive overview of the chemical and physical properties of methyl 5-
hydroxypentanoate, detailed experimental protocols for its synthesis and analysis, and an
exploration of its reactivity and potential applications in drug discovery and development.

Chemical and Physical Properties

The fundamental physicochemical properties of methyl 5-hydroxypentanoate are
summarized in the tables below. This data is crucial for its handling, storage, and application in
experimental settings.

Table 1: General Chemical Properties
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Property Value Source

Chemical Name Methyl 5-hydroxypentanoate [1]
5-Hydroxypentanoic acid

Synonyms methyl ester, Methyl 5- [1]
hydroxyvalerate

CAS Number 14273-92-8 [11[2]

Molecular Formula CeH1203 [11121[3]

Molecular Weight 132.16 g/mol [1][2]

IUPAC Name methyl 5-hydroxypentanoate [1]
JYXTZNBQHSHEKP-

INChl Key [1]
UHFFFAOYSA-N

Canonical SMILES COC(=0)ccceceo [1]

Table 2: Physical Properties
Property Value Source
Physical State Liquid [2]

Boiling Point 178.43 °C (estimated) [4]
Density 1.02 g/cm3 [2]
Refractive Index 1.42 [2]

Solubility in Water

1.377 x 10° mg/L at 25 °C

(estimated)

[4]

logP (o/w)

0.068 (estimated)

[4]

Vapor Pressure

0.297 mmHg at 25 °C

(estimated)

[4]

Flash Point

149.00 °F (64.90 °C)

(estimated)

[4]
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Experimental Protocols
Synthesis of Methyl 5-hydroxypentanoate

Methyl 5-hydroxypentanoate can be synthesized through various routes. Two common
methods are the ring-opening of d-valerolactone and the hydrogenation of methyl furoate
derived from furfural.

1. Synthesis from d-Valerolactone

A straightforward method for the preparation of methyl 5-hydroxypentanoate is the acid-
catalyzed ring-opening of d-valerolactone with methanol.

e Reaction Scheme: 6-Valerolactone + CHsOH (in the presence of an acid catalyst) — Methyl
5-hydroxypentanoate

o Experimental Procedure:

o

To a solution of &-valerolactone in excess methanol, a catalytic amount of a strong acid
(e.g., sulfuric acid or a solid acid catalyst) is added.

o The reaction mixture is stirred at a specified temperature (e.g., reflux) for a period
determined by reaction monitoring (e.g., by TLC or GC).

o Upon completion, the reaction is cooled to room temperature, and the excess methanol is
removed under reduced pressure.

o The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and
extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

o The combined organic layers are dried over an anhydrous drying agent (e.g., sodium
sulfate), filtered, and the solvent is evaporated to yield the crude product.

o Purification is achieved by fractional distillation under reduced pressure to afford pure
methyl 5-hydroxypentanoate.[5]

2. Synthesis from Furfural
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A two-step process starting from the renewable feedstock furfural is another viable synthetic
route.[6][7]

o Step 1: Dehydrogenation of Furfural to Methyl Furoate

o Furfural, methanol, and water are reacted in the presence of a dehydrogenation catalyst in
a first reactor.[6]

o The catalyst precursor is prepared by impregnating a support (e.g., activated carbon,
SiOz, Al203) with a solution of a metal salt (e.g., ruthenium chloride).[6] The precursor is
then dried and calcined.[6]

o The reaction is carried out in a stainless steel tube reactor at elevated temperature (e.g.,
250 °C) and pressure (e.g., 0.2 MPa H2).[6]

o Step 2: Hydrogenolysis of Methyl Furoate to Methyl 5-hydroxypentanoate

o The reaction mixture containing methyl furoate is then subjected to hydrogenolysis in a
second reactor with a specific hydrogenolysis catalyst.[6][7]

o The hydrogenolysis catalyst precursor is prepared similarly to the dehydrogenation
catalyst, using a different metal salt and support combination.[6]

o This step is performed under higher pressure (e.g., 0.5 MPa Hz2) and temperature (e.g.,
300 °C).[6]

e Purification:

o The final product is purified by fractional distillation under reduced pressure.
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Caption: Synthetic routes to methyl

Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS)

5-hydroxypentanoate.

* Purpose: To determine the purity of methyl 5-hydroxypentanoate and identify any

impurities.

+ Methodology:
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o Sample Preparation: A dilute solution of the sample is prepared in a volatile organic
solvent (e.g., dichloromethane or ethyl acetate).

o GC Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Injector Temperature: 250 °C.

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then
ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

Carrier Gas: Helium at a constant flow rate.

o MS Conditions:

lonization Mode: Electron lonization (El) at 70 eV.

Mass Range: Scan from m/z 30 to 200.

lon Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

o Data Analysis: The retention time of the major peak is used to identify methyl 5-
hydroxypentanoate, and the mass spectrum of this peak is compared with a reference
spectrum for confirmation. Purity is determined by the relative area of the main peak.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy
e Purpose: To confirm the chemical structure of methyl 5-hydroxypentanoate.
o Methodology:

o Sample Preparation: A small amount of the purified sample is dissolved in a deuterated
solvent (e.g., CDCIs or D20).
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o 'H NMR: The spectrum will show characteristic signals for the different types of protons in
the molecule. Expected chemical shifts (d) and multiplicities are:

A singlet for the methyl ester protons (-OCHs).

A triplet for the methylene protons adjacent to the hydroxyl group (-CH20H).

A triplet for the methylene protons adjacent to the ester carbonyl group (-CH2COOCHSs).

Multiplets for the other two methylene groups in the chain.
o 13C NMR: The spectrum will show distinct signals for each of the six carbon atoms.

o Data Analysis: The chemical shifts, integration values, and coupling patterns in the H
NMR spectrum, along with the chemical shifts in the 13C NMR spectrum, are used to
confirm the structure.[8]

3. Fourier-Transform Infrared (FTIR) Spectroscopy
e Purpose: To identify the key functional groups present in the molecule.
o Methodology:

o Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.qg.,
NaCl or KBr), or the spectrum is recorded using an ATR (Attenuated Total Reflectance)
accessory.

o Data Acquisition: The infrared spectrum is recorded over the range of approximately 4000-
400 cm™1.

o Data Analysis: The presence of characteristic absorption bands confirms the functional
groups:

» A broad band in the region of 3500-3200 cm~! corresponding to the O-H stretching of
the hydroxyl group.[9]

» A strong, sharp band around 1740-1720 cm~! due to the C=0 stretching of the ester
group.
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= Bands in the region of 3000-2850 cm~* corresponding to C-H stretching of the aliphatic
chain.

» Aband around 1200-1100 cm~1 for the C-O stretching of the ester.[9]

Reactivity and Stability

The reactivity of methyl 5-hydroxypentanoate is dictated by its two functional groups: the
hydroxyl group and the methyl ester.

» Hydroxyl Group Reactions:

o Oxidation: The primary alcohol can be oxidized to an aldehyde (methyl 5-oxopentanoate)
using mild oxidizing agents like pyridinium chlorochromate (PCC) or by a Swern oxidation.
[10][11][12][13] Stronger oxidizing agents will lead to the corresponding carboxylic acid.

o Esterification/Etherification: The hydroxyl group can react with carboxylic acids or their
derivatives to form esters, or with alkyl halides to form ethers.

o Ester Group Reactions:

o Hydrolysis: The methyl ester can be hydrolyzed to 5-hydroxypentanoic acid under either
acidic or basic conditions.

o Transesterification: The methyl group can be exchanged with other alkyl groups by
reacting with another alcohol in the presence of an acid or base catalyst.

o Reduction: The ester can be reduced to a diol (1,5-pentanediol) using strong reducing
agents like lithium aluminum hydride.

o Amidation: Reaction with amines can convert the ester to the corresponding amide.

 Intramolecular Cyclization: Under certain conditions, methyl 5-hydroxypentanoate can
undergo intramolecular transesterification to form &-valerolactone.

» Stability:
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o The compound should be stored in a cool, dry place.[14] It is sensitive to strong oxidizing
agents and strong acids and bases, which can promote hydrolysis or other reactions.

Applications in Drug Development

Methyl 5-hydroxypentanoate serves as a key building block in the synthesis of various
biologically active molecules. Its bifunctional nature allows for the introduction of diverse
functionalities and the construction of complex molecular architectures.

e Synthesis of Prostaglandin and Leukotriene Analogs: The carbon skeleton of methyl 5-
hydroxypentanoate is a suitable starting point for the synthesis of analogs of
prostaglandins and leukotrienes, which are important mediators of inflammation.[15][16] By
modifying the functional groups and extending the carbon chain, novel compounds with
potential anti-inflammatory activity can be developed.

o Precursor for Antiviral Nucleoside Analogs: The hydroxy-ester functionality can be elaborated
into the sugar-like moieties of nucleoside analogs.[17][18][19][20] These modified
nucleosides can act as inhibitors of viral polymerases, a key target in antiviral drug discovery.

Prostaglandin & Leukotriene Analogs

Methyl 5-hydroxypentanoate

Antiviral Nugleoside Analogs

Y

Functional Group Elaboration into
Modification & Chain Extension Sugar-like Moieties

Prostaglandin Analog Leukotriene Analog Nucleoside Analog

Anti-inflammatory Viral Polymerase
Activity Inhibition
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Caption: Applications in medicinal chemistry.

Conclusion

Methyl 5-hydroxypentanoate is a valuable and versatile chemical intermediate with a well-
defined set of chemical and physical properties. Its utility in organic synthesis is underscored by
the various transformations it can undergo at its hydroxyl and ester functionalities. For
researchers and professionals in drug development, this compound represents a key starting
material for the synthesis of a range of potential therapeutic agents, particularly in the areas of
anti-inflammatory and antiviral research. The detailed experimental protocols and property data
provided in this guide are intended to facilitate its effective use in the laboratory and to spur
further investigation into its applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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